4,8-dioxo-1,3-adamantanedicarboxylic acid
Overview
Description
1,3-Adamantanedicarboxylic acid is a carboxylic acid derivative of adamantane . It is widely used in the drug industry, polymer synthesis, and fine chemicals as key intermediates . It is also used as antidepressants or antiparkinsonic drugs in clinical practice .
Synthesis Analysis
1,3-Adamantanedicarboxylic acid was synthesized from 1-adamantane carboxylic acid by a one-pot method . In this process, the ratio of mixed acid (nitric acid and sulfuric acid) has an important effect on the yield . The role of sulfuric acid is not only as a solvent but also can improve the oxidative ability of nitric acid .
Molecular Structure Analysis
The molecular formula of 1,3-Adamantanedicarboxylic acid is C12H16O4 . Its molecular weight is 224.25 . The structure can be represented by the SMILES string OC(=O)[C@]12C[C@@H]3CC@HCC@@(C2)C(O)=O
.
Physical and Chemical Properties Analysis
1,3-Adamantanedicarboxylic acid is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . It has a very faint turbidity in hot methanol .
Safety and Hazards
Properties
IUPAC Name |
4,8-dioxoadamantane-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c13-7-5-1-6-3-12(7,10(17)18)4-11(2-5,8(6)14)9(15)16/h5-6H,1-4H2,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQVOOASZKDKBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC(C2=O)(CC1C3=O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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